tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .
Preparation Methods
The synthesis of tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in biological studies, such as enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic effects, including its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-methyl-3-(difluoromethyl)-1H-pyrazol-4-yl)carbamate: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can affect its chemical and physical properties.
tert-Butyl (1-methyl-3-(chloromethyl)-1H-pyrazol-4-yl)carbamate: The presence of a chloromethyl group can lead to different reactivity and applications.
tert-Butyl (1-methyl-3-(bromomethyl)-1H-pyrazol-4-yl)carbamate: The bromomethyl group can also influence the compound’s properties and uses.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)14-6-5-16(4)15-7(6)10(11,12)13/h5H,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMALWSIUMOAOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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